RET Inhibitor 2667

Description

Receptor Tyrosine Kinases in Cellular Signaling and Disease Pathogenesis

Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play a crucial role in regulating a wide array of normal cellular processes, including growth, differentiation, metabolism, and cell survival. cusabio.comnih.govwikipedia.org These proteins act as key mediators in signal transduction pathways, converting extracellular signals into intracellular responses. aimspress.com The general structure of an RTK consists of an extracellular ligand-binding domain, a single transmembrane helix, and a cytoplasmic region containing a tyrosine kinase domain. cusabio.comaimspress.com

The activation of RTKs is a tightly regulated process, typically initiated by the binding of a specific ligand, such as a growth factor, to the extracellular domain. nih.gov This binding event induces receptor dimerization, bringing the intracellular kinase domains into close proximity. nih.govfrontiersin.org This proximity allows for a process called trans-autophosphorylation, where one kinase domain phosphorylates tyrosine residues on its partner receptor. cusabio.com These newly phosphorylated tyrosines then serve as docking sites for various intracellular signaling proteins, which in turn activate downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, to elicit a cellular response. cusabio.comnih.gov

Given their central role in controlling fundamental cellular functions, it is not surprising that dysregulation of RTK signaling is implicated in a variety of human diseases. cusabio.com Genetic mutations, gene amplification, or overexpression of RTKs can lead to their constitutive, ligand-independent activation. mdpi.com This aberrant signaling can drive uncontrolled cell proliferation and survival, contributing to the development and progression of numerous cancers. cusabio.comwikipedia.orgnih.gov Consequently, RTKs have become major targets for the development of cancer therapeutics. mdpi.commdpi.com

The RET Proto-Oncogene: Structure, Functional Domains, and Physiological Role

The RET (Rearranged during Transfection) proto-oncogene, located on chromosome 10, encodes a receptor tyrosine kinase. wikipedia.orgatlasgeneticsoncology.org The RET protein is distinguished from other RTKs by its unique extracellular domain, which contains four cadherin-like domains and a cysteine-rich region. jmaj.jpnih.gov The intracellular portion of the RET receptor contains the critical tyrosine kinase domain, which is responsible for its enzymatic activity. atlasgeneticsoncology.org Alternative splicing of the RET gene results in different protein isoforms, with RET9 and RET51 being the most common. wikipedia.orgnih.gov

The activation of the RET receptor is unique in that it requires not only a ligand but also a co-receptor. frontiersin.org The ligands for RET belong to the glial cell line-derived neurotrophic factor (GDNF) family. wikipedia.orgatlasgeneticsoncology.org These ligands first bind to a specific GDNF family receptor-α (GFRα) co-receptor. frontiersin.org The resulting ligand-co-receptor complex then brings two RET molecules together, inducing their dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains. atlasgeneticsoncology.orgresearchgate.net This activation triggers downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are vital for cell proliferation, survival, differentiation, and migration. nih.govresearchgate.net

The RET signaling pathway plays a crucial physiological role during embryonic development, particularly in the development of the enteric nervous system and the kidneys. wikipedia.orgnih.gov In adults, RET is involved in the maintenance of certain neuronal populations. nih.gov The importance of proper RET function is highlighted by the fact that loss-of-function mutations in the RET gene are the primary cause of Hirschsprung's disease, a congenital disorder characterized by the absence of nerve cells in parts of the colon. wikipedia.orgnih.gov

Oncogenic Rearrangements and Point Mutations of RET Kinase in Human Disease

Aberrant, constitutive activation of the RET kinase, driven by genetic alterations, is a key factor in the development of several human cancers. researchgate.net These alterations fall into two main categories: gene rearrangements and point mutations. mdpi.com

Gene Rearrangements: Oncogenic RET fusions occur when the 3' portion of the RET gene, which encodes the tyrosine kinase domain, fuses with the 5' end of another gene. jmaj.jpjst.go.jp This fusion results in a chimeric protein where the partner gene provides a dimerization domain, leading to ligand-independent dimerization and constitutive activation of the RET kinase domain. jmaj.jpfrontiersin.org To date, over 35 partner genes have been identified in RET fusions. jst.go.jp These rearrangements are most commonly found in papillary thyroid carcinoma (PTC), where they are known as RET/PTC rearrangements, and in a subset of non-small cell lung cancer (NSCLC). mdpi.comjst.go.jp RET fusions have also been identified in other cancers, including those of the salivary gland, colon, and breast, though at lower frequencies. nih.govjmaj.jp

Point Mutations: Activating point mutations in the RET gene are another major mechanism of oncogenic activation. mdpi.com Germline (hereditary) point mutations in RET are the cause of multiple endocrine neoplasia type 2 (MEN2), a cancer syndrome characterized by a high risk of developing medullary thyroid carcinoma (MTC), pheochromocytoma, and parathyroid hyperplasia. wikipedia.orgatlasgeneticsoncology.orgnih.gov These mutations often occur in the cysteine-rich extracellular domain, leading to ligand-independent receptor dimerization through the formation of disulfide bonds. frontiersin.org Somatic (non-hereditary) point mutations in RET are also a major driver of sporadic MTC, with the M918T mutation in the kinase domain being the most common. atlasgeneticsoncology.orgjmaj.jp Activating point mutations have also been detected in other cancers, such as a small percentage of colorectal and breast cancers. jmaj.jp

| Type of Alteration | Associated Cancers | Mechanism of Activation |

| Gene Rearrangements | Papillary Thyroid Carcinoma (PTC), Non-Small Cell Lung Cancer (NSCLC), Salivary Gland Cancer, Colorectal Cancer | Ligand-independent dimerization and constitutive kinase activation |

| Point Mutations | Medullary Thyroid Carcinoma (MTC), Multiple Endocrine Neoplasia type 2 (MEN2), Pheochromocytoma | Ligand-independent dimerization or enhanced kinase activity |

Pathophysiological Implications of Aberrant RET Kinase Activation

The constitutive activation of the RET kinase resulting from oncogenic fusions or point mutations has significant pathophysiological consequences, driving the initiation and progression of cancer. researchgate.net This uncontrolled signaling leads to the persistent activation of downstream pathways, most notably the RAS/RAF/MAPK and PI3K/AKT/mTOR cascades. frontiersin.orgnih.gov

The hyperactivation of these pathways promotes several hallmarks of cancer:

Sustained Proliferative Signaling: The constant signaling from the aberrant RET receptor drives uncontrolled cell division and growth. nih.govnih.gov

Evasion of Apoptosis: The activated downstream pathways, particularly PI3K/AKT, promote cell survival by inhibiting programmed cell death. nih.gov

Induction of Angiogenesis: Aberrant signaling can stimulate the formation of new blood vessels to support tumor growth.

Tissue Invasion and Metastasis: The activation of pathways involved in cell migration and invasion can lead to the spread of cancer to distant sites, which is associated with a poor prognosis. nih.govnih.gov

In RET-driven cancers, the tumor cells become dependent on the continuous signaling from the altered RET kinase for their growth and survival, a phenomenon known as "oncogene addiction." This dependence makes the RET kinase an attractive therapeutic target. nih.gov

The specific type of RET alteration can also influence the clinical characteristics and behavior of the tumor. For example, in MTC, the specific RET mutation can correlate with the age of onset and aggressiveness of the disease. atlasgeneticsoncology.org

Strategic Imperative for Targeting RET Kinase in Preclinical Oncology Research

The discovery that specific genetic alterations in the RET proto-oncogene are the primary drivers of certain cancers has established a strong rationale for developing targeted therapies. nih.gov The concept of "oncogene addiction," where cancer cells are highly dependent on the signaling from a single activated oncogene, makes the RET kinase a prime candidate for therapeutic intervention in RET-altered tumors. nih.gov

The limitations of traditional chemotherapy and the suboptimal efficacy and off-target effects of multi-kinase inhibitors (MKIs) that have some activity against RET have highlighted the need for highly potent and selective RET inhibitors. nih.govaacrjournals.org MKIs, such as cabozantinib (B823) and vandetanib (B581), inhibit RET but also target other kinases, which can lead to a broader range of side effects that may limit their use. mdpi.comonclive.com

Therefore, a key strategic imperative in preclinical oncology research is the development of novel, highly selective inhibitors that specifically target the RET kinase. The goals of this research are to:

Develop compounds that potently inhibit both wild-type and mutated forms of the RET kinase, as well as RET fusion proteins.

Achieve high selectivity for RET over other kinases to minimize off-target toxicities and improve the therapeutic window.

Overcome mechanisms of resistance that can emerge with existing therapies, such as the development of secondary mutations in the RET kinase domain. targetedonc.comnih.gov

Evaluate the efficacy of these selective inhibitors in preclinical models, including cell lines and patient-derived xenografts that harbor various RET alterations. onclive.comtargetedonc.com

The successful development of such inhibitors holds the promise of providing more effective and better-tolerated treatment options for patients with RET-driven cancers, representing a significant advancement in precision oncology. aacrjournals.orgnih.gov

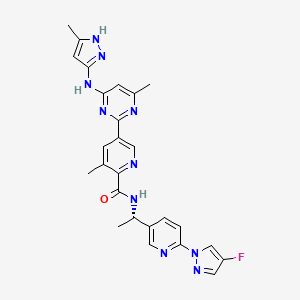

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN10O/c1-14-7-19(25-31-15(2)8-21(34-25)33-22-9-16(3)35-36-22)11-29-24(14)26(38)32-17(4)18-5-6-23(28-10-18)37-13-20(27)12-30-37/h5-13,17H,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFQECVJVSAYPF-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC(C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1C(=O)N[C@@H](C)C2=CN=C(C=C2)N3C=C(C=N3)F)C4=NC(=CC(=N4)NC5=NNC(=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Ret Inhibitor 2667

Characterization of RET Kinase Binding and Inhibition Modalities

The inhibitory action of Pralsetinib (B610190) is centered on its direct interaction with the RET kinase domain, preventing its enzymatic function. This interaction has been characterized through kinetic, biophysical, and structural studies to understand its precise mechanism.

Pralsetinib functions as an ATP-competitive inhibitor. nih.govaxonmedchem.comnih.gov It directly targets the ATP-binding site within the intracellular kinase domain of the RET protein. patsnap.compatsnap.com By occupying this pocket, Pralsetinib physically obstructs the binding of adenosine (B11128) triphosphate (ATP), which is the phosphate (B84403) donor required for kinase activity. patsnap.comdrugbank.com This inhibition prevents the autophosphorylation of the RET receptor, a critical step for its activation. thieme-connect.comoup.com Consequently, the downstream signaling cascades that promote tumor cell growth and survival are blocked. patsnap.compatsnap.com This mechanism is a common feature among many small-molecule kinase inhibitors designed to disrupt aberrant signaling in cancer. mdpi.comresearchgate.net

While Pralsetinib's primary mechanism is competitive inhibition at the ATP-binding site, its binding mode is distinct from many other tyrosine kinase inhibitors (TKIs). nih.govoup.com Structural analyses reveal that Pralsetinib employs an unconventional binding orientation. oup.comrcsb.org Rather than simply occupying the front cleft of the ATP pocket, one end of the Pralsetinib molecule docks in this front cleft, while the rest of the molecule wraps around the exterior of the "gatekeeper" residue wall and positions its other end into a back pocket. oup.com This unique conformation allows for high-affinity binding and contributes to its ability to inhibit RET kinases with mutations at the gatekeeper residue (V804), which typically confer resistance to other TKIs. targetedonc.comwikipedia.orgblueprintmedicines.com There is currently no evidence to suggest that Pralsetinib binds to a distinct allosteric site distal to the ATP-binding pocket to modulate kinase activity. nih.govresearchgate.net Its action is confined to the complex interactions within the ATP-binding cleft. oup.com

Biophysical assays have quantified the high potency and strong binding affinity of Pralsetinib for the RET kinase. In biochemical assays, Pralsetinib demonstrates potent inhibition of RET, with a half-maximal inhibitory concentration (IC50) of 0.4 nM against the CCDC6-RET fusion protein. blueprintmedicines.com In cell-based proliferation assays using BaF3 cells engineered to express the KIF5B-RET fusion, the IC50 was determined to be 12 nM. blueprintmedicines.com Furthermore, structural biology data from the Protein Data Bank for the RET kinase domain in complex with Pralsetinib (PDB ID: 7JU5) indicates a dissociation constant (Kd), a measure of binding affinity, of 1.0 nM. rcsb.org This high affinity underscores the potent and targeted nature of the compound's interaction with the RET kinase. The compound also retains its potency against common gatekeeper mutations that cause resistance to other inhibitors. blueprintmedicines.com

| Assay Type | Target | Value | Reference |

|---|---|---|---|

| Biochemical IC50 | CCDC6-RET | 0.4 nM | blueprintmedicines.com |

| Biochemical IC50 | RET V804M Mutant | 0.4 nM | blueprintmedicines.com |

| Biochemical IC50 | RET V804L Mutant | 0.4 nM | blueprintmedicines.com |

| Biochemical IC50 | RET V804E Mutant | 0.7 nM | blueprintmedicines.com |

| Cell Proliferation IC50 | KIF5B-RET | 12 nM | blueprintmedicines.com |

| Binding Affinity (Kd) | RET Kinase Domain | 1.0 nM | rcsb.org |

Kinase Selectivity Profiling of RET Inhibitor 2667

A critical aspect of a targeted therapy's profile is its selectivity—the ability to inhibit the intended target while sparing other structurally similar proteins, thereby minimizing potential off-target effects. patsnap.comgrantome.com

Pralsetinib was specifically engineered to be a highly selective RET inhibitor. targetedonc.comwikipedia.orgbccancer.bc.ca Kinome-wide screening platforms, such as KINOMEscan, are utilized to assess the binding affinity of a compound against a large panel of human kinases, providing a comprehensive view of its selectivity. pamgene.comresearchgate.net These assessments have confirmed that Pralsetinib has a very low affinity for most other kinases. nih.govblueprintmedicines.com A key goal during its development was to spare Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a target of older, multi-kinase inhibitors whose inhibition is associated with significant toxicities. nih.gov Biochemical assays have demonstrated that Pralsetinib is approximately 81- to 88-fold more selective for RET than for VEGFR2, highlighting its specificity. nih.govblueprintmedicines.com This high degree of selectivity for RET is a defining characteristic of the compound. patsnap.comdrugbank.com

Despite its high selectivity, comprehensive profiling has identified a limited number of off-target kinases that Pralsetinib can inhibit, particularly at clinically relevant concentrations. thieme-connect.com These include other tyrosine kinases such as Janus kinase 1 and 2 (JAK1, JAK2), members of the Fibroblast Growth Factor Receptor family (FGFR1, FGFR2, FGFR3), and Tropomyosin receptor kinases (TRKA, TRKC). thieme-connect.comnih.govfrontiersin.orgfrontiersin.org The biochemical IC50 for VEGFR2 is 35 nM, significantly higher than its IC50 for RET. blueprintmedicines.com The interaction with JAK1/2 has been hypothesized to be a potential mechanism behind certain observed side effects. nih.govfrontiersin.org Furthermore, comparative studies have shown that while both Pralsetinib and the other selective RET inhibitor, Selpercatinib (B610774), have cross-reactivity with FGFRs, Pralsetinib also distinctly targets TRK kinases, an activity not observed with Selpercatinib. frontiersin.org

Comparative Selectivity Against Other Receptor Tyrosine Kinases

A key feature of this compound is its high selectivity for RET over other kinases. patsnap.com In preclinical studies, it has demonstrated significantly greater potency against RET compared to other pharmacologically relevant kinases. blueprintmedicines.com For instance, pralsetinib is approximately 90-fold more potent for RET than for VEGFR2. blueprintmedicines.com It is also markedly more selective for RET over 96% of the 371 kinases tested. drugbank.com

While highly selective, pralsetinib has been reported to inhibit other kinases at clinically relevant concentrations, including DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, and FGFR1-2. drugbank.combccancer.bc.ca However, the clinical significance of these additional inhibitions remains largely uncertain. drugbank.com In cellular assays, pralsetinib inhibited RET at concentrations approximately 14-fold, 40-fold, and 12-fold lower than those required to inhibit VEGFR2, FGFR2, and JAK2, respectively. oncologynewscentral.com

Interactive Data Table: Comparative Kinase Inhibition of Pralsetinib

| Kinase Target | Fold-Lower Concentration for RET Inhibition |

| VEGFR2 | ~14x |

| FGFR2 | ~40x |

| JAK2 | ~12x |

This table is based on data from cellular assays and indicates the approximate fold difference in concentration at which pralsetinib inhibits RET compared to other specified kinases.

Analysis of Downstream Signaling Pathway Modulation by this compound

Constitutive activation of the RET receptor, through mutations or fusions, leads to the continuous firing of downstream signaling pathways that are crucial for cell growth, proliferation, and survival. drugbank.compatsnap.com Pralsetinib functions by binding to the ATP-binding site within the RET kinase domain, which blocks the phosphorylation of RET and consequently inhibits its downstream signaling partners. patsnap.com The primary pathways affected are the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways. patsnap.comnih.gov

Impact on MAPK/ERK Signaling Cascade Activity

The RAS/RAF/MEK/ERK, commonly known as the MAPK/ERK pathway, is a critical downstream effector of RET signaling. nih.govfrontiersin.org Aberrant RET activation leads to the strong activation of this pathway, promoting cell proliferation and differentiation. frontiersin.orgresearchgate.net Pralsetinib has been shown to effectively inhibit MAPK signaling in both murine and human cell line models of RET-driven cancers. nih.gov By blocking RET autophosphorylation, pralsetinib prevents the recruitment and activation of adaptor proteins that initiate the MAPK/ERK cascade. patsnap.comfrontiersin.org

Regulation of PI3K/Akt/mTOR Pathway Components

The PI3K/Akt/mTOR pathway is another major signaling route activated by RET that is central to cell growth, metabolism, and survival. nih.govnih.gov The binding of ligands to the RET receptor normally triggers the activation of PI3K, which in turn activates Akt and subsequently mTOR. nih.govmdpi.com In cancers with RET alterations, this pathway is often constitutively active. patsnap.comnih.gov Pralsetinib's inhibition of RET phosphorylation prevents the activation of PI3K, thereby downregulating the entire PI3K/Akt/mTOR signaling cascade. nih.govmdpi.com This disruption can lead to cell cycle arrest and programmed cell death (apoptosis) in cancer cells dependent on this pathway. patsnap.com

Effects on JAK/STAT Pathway Activation

The JAK/STAT pathway is also implicated as a downstream target of RET signaling. patsnap.comnih.gov RET can directly phosphorylate STAT proteins and can also activate STAT signaling through the transactivation of JAK kinases. drugbank.com Pralsetinib's inhibition of RET can lead to a decrease in JAK/STAT activation. frontiersin.orgnih.gov Furthermore, pralsetinib has demonstrated specific off-target inhibition of JAK1 and, to a lesser extent, JAK2. frontiersin.orgnih.gov In vitro studies have shown a 16-fold and 136-fold increase in the IC50 for JAK1 and JAK2, respectively, compared to the IC50 for RET. frontiersin.orgnih.gov Pralsetinib's inhibition of JAK2 has been shown to decrease the phosphorylation of STAT-5 in vitro. nih.gov

Examination of Other Relevant Signal Transduction Pathways Affected by RET Inhibition

Beyond the three primary pathways, RET activation can also influence other signaling networks. For instance, the phosphorylation of a specific tyrosine residue on RET (Y1015) can activate the Phospholipase C-γ (PLCγ) pathway. frontiersin.org By inhibiting the initial autophosphorylation of RET, pralsetinib would consequently prevent the activation of this and other secondary signaling cascades that are dependent on specific phosphotyrosine docking sites on the RET receptor. frontiersin.org

Preclinical Pharmacological Investigations of Ret Inhibitor 2667

In Vitro Efficacy Studies in Cellular Models

In vitro studies have demonstrated that RET Inhibitor 2667 (BLU-667) exhibits superior potency against various oncogenic RET alterations compared to earlier multikinase inhibitors (MKIs). nih.gov Its efficacy has been tested in a range of human cancer cell lines that harbor the specific genetic changes in RET that drive tumor growth.

Research findings indicate that BLU-667 potently inhibits the autophosphorylation of KIF5B–RET, a common fusion protein, more effectively than other inhibitors like RXDX-105. dovepress.com The compound was developed to be highly effective against the most frequent RET rearrangements, including KIF5B–RET and CCDC6–RET, as well as activating point mutations. dovepress.comacs.org In cellular models of NSCLC and MTC, BLU-667 showed significantly greater potency—over tenfold higher in some cases—against these oncogenic RET variants and even against resistance mutants compared to approved MKIs such as cabozantinib (B823) and vandetanib (B581). nih.govnih.gov This potent activity extends to models of RET-driven colorectal cancer. dovepress.com Furthermore, the inhibitor effectively targets common MKI resistance mutations like V804L and V804M, highlighting its advanced, second-generation capabilities. nih.gov

Table 1: In Vitro Potency of this compound in Cancer Cell Lines Data is illustrative and compiled from preclinical findings.

| Cell Line | Cancer Type | RET Alteration | Comparative Potency |

|---|---|---|---|

| Various | NSCLC, MTC | Fusions (e.g., KIF5B-RET, CCDC6-RET) | >10-fold more potent than Cabozantinib, Vandetanib nih.gov |

| Various | NSCLC, MTC | Point Mutations (e.g., M918T) | >10-fold more potent than Cabozantinib, Vandetanib nih.gov |

| Engineered Cells | - | V804M, V804L Resistance Mutations | Potently inhibits common MKI resistance mutations nih.gov |

| In Vitro Model | - | KIF5B-RET Fusion | >20-fold more potent than RXDX-105 dovepress.com |

A key aspect of the development of this compound was ensuring its selectivity for oncogenic RET over wild-type (unaltered) RET and other kinases to minimize off-target effects. nih.gov Preclinical evaluations confirm that BLU-667 is a highly selective inhibitor. nih.govacs.org While it is a potent inhibitor of wild-type RET, its primary strength lies in its significantly enhanced activity against the mutated or rearranged forms of the protein that drive cancer. acs.orgunina.it

A critical measure of selectivity is the comparison of its inhibitory activity against RET versus other kinases, such as VEGFR2, where inhibition can lead to toxicities. nih.gov Studies showed that BLU-667 achieved much greater selectivity for RET over VEGFR2 when compared with multikinase inhibitors like vandetanib and cabozantinib. nih.gov This high selectivity ensures that its therapeutic action is precisely focused on the intended cancer-driving target.

The anti-cancer activity of this compound manifests through the induction of cytostatic (cell growth arrest) and apoptotic (programmed cell death) effects in cancer cells. By potently inhibiting the RET kinase, the inhibitor blocks the downstream signaling pathways, such as the MAPK pathway, that are essential for cell proliferation and survival. nih.govfrontiersin.org

In vitro studies using two-dimensional (2D) cell cultures of RET-altered cancer cells have shown that treatment with the inhibitor leads to a significant reduction in cell viability. oncotarget.com The mechanism involves the induction of apoptosis, a process confirmed by the detection of key apoptotic markers like cleaved PARP and cleaved caspase-3 in treated cells. oncotarget.com This demonstrates that the inhibitor not only stops the cancer cells from multiplying but also actively causes them to die.

To better replicate the complex microenvironment of solid tumors, researchers have utilized three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govnih.govresearchgate.net These models are considered more physiologically relevant than traditional 2D cultures. nih.gov

Preclinical investigations have employed 3D culture systems to assess the efficacy of RET inhibitors. For instance, a 3D CRISPR screening was conducted using RET-rearranged NSCLC cell lines (LC2/ad and LCC190, both CCDC6-RET) to identify mechanisms of resistance. happylungsproject.org The use of such advanced models confirms the anti-proliferative effects of RET inhibitors in a setting that more closely mimics an actual tumor, where factors like nutrient diffusion and cell-cell interactions are more complex. plos.org Studies on other compounds in 3D models have shown that they can effectively inhibit the growth of tumor spheroids, a finding that provides a strong rationale for in vivo testing. mdpi.com

Cancer metastasis is a multi-step process that includes cell migration and invasion of surrounding tissues. amegroups.orgnih.gov Angiogenesis, the formation of new blood vessels, is also crucial for tumor growth and spread. mdpi.com The RET signaling pathway is implicated in regulating these processes. xiahepublishing.com

Preclinical in vitro assays are used to evaluate an inhibitor's effect on these metastatic capabilities. Standard methods include transwell assays to measure cell migration and invasion and tube formation assays to assess angiogenesis. mdpi.comoncotarget.comijbs.com By inhibiting RET and its downstream signaling, this compound is expected to suppress these functions. Studies on similar kinase inhibitors have shown that they can significantly reduce the number of migrated and invaded cells and inhibit the formation of capillary-like structures by endothelial cells in vitro. mdpi.comijbs.comuniroma1.it This inhibition is often linked to the downregulation of pathways like PI3K/AKT and MAPK, which are controlled by RET. oncotarget.com

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, the anti-tumor efficacy of this compound was evaluated in preclinical animal models. These in vivo studies are critical for confirming that the inhibitor can effectively suppress tumor growth in a living organism. nih.gov

In various xenograft models, where human tumor cells are implanted into immunocompromised mice, BLU-667 demonstrated potent and durable anti-tumor activity. nih.govnih.gov These models included patient-derived xenografts (PDX) and cell line-derived xenografts of NSCLC and thyroid cancers featuring a range of RET fusions and mutations. nih.govnih.gov Notably, BLU-667 potently inhibited tumor growth in these models without causing significant inhibition of VEGFR2, reinforcing its selective mechanism of action. nih.gov The inhibitor showed efficacy in models with RET fusions and point mutations, including those known to confer resistance to older multikinase inhibitors. nih.gov

Table 2: In Vivo Efficacy of this compound in Preclinical Xenograft Models Data is illustrative and compiled from preclinical findings.

| Model Type | Cancer Type | RET Alteration | Observed Effect |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | NSCLC | KIF5B-RET Fusion | Potent tumor growth inhibition nih.govnih.gov |

| Patient-Derived Xenograft (PDX) | Colorectal Cancer | CCDC6-RET Fusion | Quantified antitumor efficacy nih.gov |

| Allograft / Xenograft | Thyroid Cancer | Various RET Mutations | Potent tumor growth inhibition nih.gov |

| Xenograft | NSCLC | RET Resistance Mutation (V804L) | Quantified antitumor efficacy nih.gov |

Assessment of Anti-Tumor Activity in Xenograft Models Derived from RET-Altered Cancer Cell Lines

In vivo studies using xenograft models derived from cancer cell lines with RET alterations have been crucial in demonstrating the anti-tumor capabilities of this compound. For instance, in a xenograft model using a medullary thyroid cancer (MTC) cell line with a RET (C634W) mutation, oral administration of BLU-667 led to dose-dependent anti-tumor activity. blueprintmedicines.com Similarly, allograft models using Ba/F3 cells engineered to express either a KIF5B-RET fusion or a KIF5B-RET(V804L) gatekeeper mutant also showed significant anti-tumor response upon treatment with BLU-667. blueprintmedicines.com

Further studies have shown that BLU-667 potently inhibits the proliferation of MTC and papillary thyroid cancer (PTC) cell lines that harbor oncogenic RET alterations. blueprintmedicines.com The compound has also demonstrated dose-dependent inhibition of proliferation in cell lines with CCDC6-RET rearrangement and RET C634W mutation. nih.gov

| Cell Line Model | RET Alteration | Outcome of this compound Treatment |

| MTC Xenograft | RET (C634W) mutation | Dose-dependent anti-tumor activity blueprintmedicines.com |

| Ba/F3 Allograft | KIF5B-RET fusion | Significant anti-tumor activity blueprintmedicines.com |

| Ba/F3 Allograft | KIF5B-RET(V804L) gatekeeper mutant | Significant anti-tumor activity blueprintmedicines.com |

| MTC and PTC Cell Lines | Oncogenic RET alterations | Potent inhibition of proliferation blueprintmedicines.com |

| CCDC6-RET rearranged and RET C634W mutant cell lines | CCDC6-RET rearrangement, RET C634W mutation | Dose-dependent inhibition of proliferation nih.gov |

Efficacy Evaluation in Patient-Derived Xenograft (PDX) Models Harboring Oncogenic RET

Patient-derived xenograft (PDX) models, which involve the transplantation of patient tumor tissue into immunocompromised mice, offer a more clinically relevant setting to evaluate therapeutic efficacy. oncotarget.comembopress.org In a PDX model of colorectal cancer with a CCDC6-RET fusion, BLU-667 demonstrated significant anti-tumor activity. blueprintmedicines.com Furthermore, in a non-small cell lung cancer (NSCLC) PDX model driven by a KIF5B-RET fusion, BLU-667 showed dose-dependent anti-tumor activity. blueprintmedicines.com

The efficacy of RET inhibitors has been explored in various PDX models, including those for NSCLC and colorectal cancer with different RET fusion partners like KIF5B, CCDC6, and NCOA4. oncotarget.com Studies on RET fusion-positive lung adenocarcinoma have led to the generation of new PDX models to better analyze the efficacy of RET inhibitors. nih.gov The anti-tumor effects in these models have been linked to the on-target inhibition of the MAPK pathway in tumor lysates. nih.gov

| PDX Model | Cancer Type | RET Alteration | Outcome of this compound Treatment |

| Colorectal Cancer | Colorectal Cancer | CCDC6-RET fusion | Significant anti-tumor activity blueprintmedicines.com |

| NSCLC | Non-Small Cell Lung Cancer | KIF5B-RET fusion | Dose-dependent anti-tumor activity blueprintmedicines.com |

Therapeutic Response in Genetically Engineered Mouse Models (GEMMs) with RET-Driven Malignancies

Genetically engineered mouse models (GEMMs) provide a valuable platform for studying tumor development in an immunocompetent environment, closely mimicking human disease. embopress.org A GEMM was developed to express the KIF5B-RET fusion gene, a common RET fusion in lung adenocarcinoma, specifically in lung alveolar epithelial cells. nih.gov These mice developed multiple lung tumors, and treatment with a RET tyrosine kinase inhibitor resulted in a marked reduction in the number of these tumors, indicating that the growth of these tumors is dependent on the RET fusion oncogene. nih.gov While direct studies using this compound in this specific GEMM were not detailed in the provided search results, the model's response to RET inhibition strongly supports the potential efficacy of selective inhibitors like BLU-667. The development of such models is crucial for preclinical testing of targeted therapies. embopress.orgnih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Tumor Models Following this compound Administration

Pharmacodynamic (PD) biomarker analysis is essential to confirm that a drug is engaging its target and modulating downstream signaling pathways. In preclinical models treated with this compound, analysis of tumor lysates has consistently shown on-target activity.

In a KIF5B-RET-driven NSCLC PDX model, treatment with BLU-667 led to decreased levels of phosphorylated RET (pRET) and phosphorylated Shc (pShc), confirming target engagement. blueprintmedicines.com Furthermore, the expression of DUSP6 and SPRY4, which are downstream genes in the RET signaling pathway, was effectively downregulated. blueprintmedicines.com These two genes have been identified as robust, lineage-independent biomarkers of oncogenic RET signaling. blueprintmedicines.comnih.gov

In vitro studies on MTC and PTC cell lines also confirmed the downregulation of RET pathway signaling by examining levels of pRET, pShc, and phosphorylated ERK1/2 (pERK1/2). blueprintmedicines.com Similarly, in xenograft models with CCDC6-RET, NCOA4-RET, and KIF5B-RET fusions, treatment resulted in the inhibition of downstream signaling molecules including p-ERK, p-AKT, and p-PLCγ. nih.gov The ability to measure these PD biomarkers is critical for assessing the biological effect of the inhibitor and for guiding dose selection in clinical trials. nih.gov

| Model Type | Biomarker | Change Following Treatment |

| KIF5B-RET NSCLC PDX | pRET, pShc | Decreased blueprintmedicines.com |

| KIF5B-RET NSCLC PDX | DUSP6, SPRY4 mRNA | Downregulated blueprintmedicines.comnih.gov |

| MTC and PTC Cell Lines | pRET, pShc, pERK1/2 | Decreased blueprintmedicines.com |

| CCDC6-RET, NCOA4-RET, KIF5B-RET Xenografts | p-ERK, p-AKT, p-PLCγ | Inhibited nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry Strategies for Ret Inhibitor 2667 Analogues

Identification of Key Structural Features Dictating RET Kinase Binding Affinity and Potency

The high binding affinity and potency of Pralsetinib (B610190) and its analogues are dictated by several key structural features that facilitate a unique binding mode within the ATP-binding pocket of the RET kinase. Unlike many other tyrosine kinase inhibitors, Pralsetinib does not rely on passing through the gatekeeper residue to access the back pocket of the kinase. Instead, it employs a novel "wrap-around" binding mode.

Crystal structures of Pralsetinib in complex with the RET kinase domain reveal that the inhibitor anchors one end in the front cleft of the ATP binding site and wraps around the gatekeeper residue wall to access the back cleft. This distinct binding orientation is crucial for avoiding steric hindrance from mutations at the gatekeeper residue (V804), a common mechanism of resistance to other kinase inhibitors. mdpi.com

Key interactions contributing to the high affinity of Pralsetinib include:

Hinge-binding Motif: The core of the Pralsetinib scaffold forms critical hydrogen bonds with the hinge region of the RET kinase, a conserved segment that connects the N- and C-lobes of the kinase domain. These interactions mimic the binding of the adenine (B156593) base of ATP.

Hydrophobic Interactions: The inhibitor makes extensive hydrophobic contacts with residues in both the front and back pockets of the ATP-binding site, contributing significantly to its binding energy.

Solvent Front Interactions: Modifications at the solvent-exposed regions of the inhibitor can influence its properties. However, mutations in the solvent front region of the RET kinase, such as G810 substitutions, have been identified as a source of acquired resistance, highlighting the importance of interactions in this area for maintaining inhibitory activity. mdpi.com

The development of next-generation RET inhibitors has built upon the understanding of these key structural features. For instance, the novel inhibitor APS03118 was designed with a tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine hinge-binding scaffold to enhance hydrogen bonding with conserved hinge residues, aiming to overcome resistance mutations. acs.org The table below summarizes the inhibitory activity of Pralsetinib and a next-generation analogue against wild-type and mutant RET kinases.

| Compound | RET WT IC50 (nM) | RET V804M IC50 (nM) | RET G810R IC50 (nM) |

|---|---|---|---|

| Pralsetinib (BLU-667) | 0.4 | 0.4 | Data Not Available |

| APS03118 | Data Not Available | Data Not Available | Data Not Available |

Systematic Chemical Modification and Elucidation of Structure-Activity-Selectivity Relationships

The optimization of Pralsetinib from its initial lead compounds involved systematic chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties. This process, often guided by the principles of medicinal chemistry, led to the elucidation of key structure-activity-selectivity relationships.

One of the primary strategies in the development of Pralsetinib was to achieve high selectivity for RET over other kinases, particularly VEGFR2 (KDR), to minimize off-target toxicities. blueprintmedicines.com This was accomplished through modifications that exploited subtle differences in the amino acid residues lining the ATP-binding pockets of these kinases.

A key area of modification is the solvent-exposed region of the molecule. While maintaining the core hinge-binding motif, alterations to the peripheral chemical groups can fine-tune the inhibitor's properties. For example, in the development of next-generation inhibitors like APS03118, modifications to the R1 side chain were explored to improve activity against resistance mutations and enhance metabolic stability. acs.org

The emergence of resistance mutations, particularly at the solvent front (G810), has driven the systematic modification of the Pralsetinib scaffold to develop analogues that can overcome these challenges. mdpi.com By introducing novel chemical moieties that can form different interactions within the ATP-binding pocket, medicinal chemists aim to create inhibitors that are less susceptible to the effects of these mutations.

Rational Design Principles for Optimizing RET Inhibitor 2667 Analogues

The design of Pralsetinib and its next-generation analogues is a prime example of rational drug design, where a deep understanding of the target's structure and the inhibitor's binding mode guides the optimization process. Several key principles have been applied:

Structure-Based Design: The availability of the crystal structure of the RET kinase domain has been instrumental in the design of selective inhibitors. By visualizing how Pralsetinib and its analogues bind to the active site, chemists can make informed decisions about which modifications are likely to improve potency and selectivity. researchgate.net

Scaffold Hopping: To discover novel chemical entities with improved properties, a strategy known as scaffold hopping has been employed. This involves replacing the core chemical structure (scaffold) of a known inhibitor with a different one while maintaining the key interactions required for binding. This approach can lead to compounds with different intellectual property profiles and potentially improved drug-like properties. The development of APS03118 with its novel tricyclic hinge-binding scaffold is a clear example of this principle. acs.org

Addressing Acquired Resistance: A major focus of the rational design of next-generation RET inhibitors is to overcome the clinical challenge of acquired resistance. By understanding the structural and functional consequences of resistance mutations, such as those at the G810 residue, new analogues are being designed to maintain their inhibitory activity against these mutant kinases. mdpi.com This often involves creating molecules that can accommodate the altered shape of the ATP-binding pocket or form new interactions that compensate for the loss of binding affinity caused by the mutation.

Application of Computational Chemistry and Molecular Modeling in SAR Analysis and Compound Design

Computational chemistry and molecular modeling have played a crucial role in the design and SAR analysis of Pralsetinib and its analogues. These in silico techniques provide valuable insights that complement experimental approaches.

Molecular Docking: Molecular docking simulations are used to predict the binding mode and affinity of potential inhibitors to the RET kinase. This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing. Docking studies can also help to rationalize the observed SAR of a series of analogues by providing a structural basis for their differences in potency.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. These models can be used to guide the design of new inhibitors that possess the desired features for high-affinity RET binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the inhibitor-kinase complex, allowing researchers to study the stability of the binding interactions over time and to understand how mutations might affect the inhibitor's binding. These simulations can reveal subtle conformational changes that are not apparent from static crystal structures.

Fragment-Based Drug Design (FBDD): Computational approaches are also integral to FBDD, where small chemical fragments that bind to the target are identified and then computationally linked or grown to create more potent lead compounds. This strategy has been explored for the design of novel RET inhibitors. nih.gov

The integration of these computational methods into the drug discovery pipeline has accelerated the development of potent and selective RET inhibitors by enabling a more rational and efficient exploration of chemical space.

Mechanisms of Resistance to Ret Inhibitor 2667

Identification of Acquired Resistance Mechanisms

Acquired resistance to pralsetinib (B610190) develops after an initial period of response to the treatment. Research utilizing patient-derived samples, such as tumor and plasma biopsies, has been instrumental in identifying the molecular changes that drive this resistance. mdpi.combioscientifica.com These mechanisms include secondary mutations in the RET kinase domain and the activation of bypass signaling pathways. nih.govresearchgate.net

On-target resistance is a primary mechanism of acquired resistance to pralsetinib. This occurs through the development of secondary mutations within the RET kinase domain that interfere with drug binding. aacrjournals.orgresearchgate.net While pralsetinib was designed to be effective against "gatekeeper" mutations like V804M/L which conferred resistance to older multi-kinase inhibitors, tumors can evolve new mutations that circumvent pralsetinib's mode of action. mdpi.combioscientifica.com

Key resistance mutations have been identified at two main locations within the RET kinase domain: the solvent front and the roof of the ATP-binding pocket. researchgate.netblueprintmedicines.com

Solvent-Front Mutations: The most frequently reported on-target resistance mechanism involves mutations at the glycine (B1666218) 810 (G810) residue, located at the solvent front. mdpi.comamegroups.org Mutations such as G810S and G810C have been detected in patients who developed resistance to both pralsetinib and the alternative RET inhibitor selpercatinib (B610774). mdpi.comaacrjournals.org These mutations are thought to cause steric hindrance, directly impeding the binding of the inhibitor to the kinase. amegroups.org

Roof Mutations: Pralsetinib-specific resistance mutations have been identified in the "roof" region of the ATP-binding site. researchgate.netblueprintmedicines.com In vitro resistance screening and analysis of patient samples identified mutations at leucine (B10760876) 730 (L730V/I) and an insertion at T729_L730insL. researchgate.netblueprintmedicines.com These mutations confer strong resistance to pralsetinib but notably less so to selpercatinib, highlighting differences in how the two drugs bind to the RET kinase. researchgate.netaacrjournals.org Another mutation in the Gly-rich loop, E732K, has also been associated with pralsetinib resistance. aacrjournals.orgresearchgate.netascopubs.org

The discovery of these non-overlapping resistance profiles between different RET inhibitors underscores the importance of molecular testing at the time of progression to guide subsequent therapeutic strategies. aacrjournals.orgascopubs.org

Table 1: Secondary RET Kinase Mutations Associated with Pralsetinib Resistance

| Mutation Site | Specific Mutations | Location in Kinase Domain | Resistance Profile |

|---|---|---|---|

| Solvent Front | G810C, G810S | Solvent Front | Confers resistance to both pralsetinib and selpercatinib. mdpi.comaacrjournals.org |

| Roof & Loop | L730V, L730I, T729_L730insL, E732K | Roof of ATP-binding site, Gly-rich loop | Confers resistance primarily to pralsetinib, with retained sensitivity to selpercatinib. researchgate.netaacrjournals.orgascopubs.org |

| Hinge Region | Y806C, Y806N | Hinge Region | Confers resistance to both pralsetinib and selpercatinib. aacrjournals.orgamegroups.org |

| β2 Strand | V738A | β2 Strand | Identified as a pralsetinib-resistant mutation. bioscientifica.comresearchgate.net |

Off-target resistance occurs when cancer cells activate alternative signaling pathways to promote growth and survival, thereby bypassing the need for RET signaling. nih.govresearchgate.net This form of resistance is RET-independent, meaning it occurs despite the continued successful inhibition of the RET kinase by pralsetinib. nih.gov Bypass signaling is a common cause of resistance, and in some studies, it is identified more frequently than on-target RET mutations. mdpi.comnih.gov

The most prominent bypass pathway implicated in pralsetinib resistance is the amplification of the MET proto-oncogene. mdpi.comnih.govresearchgate.net MET amplification leads to the overactivation of the MET receptor tyrosine kinase, which can then reactivate downstream signaling cascades, such as the RAS-MAPK pathway, that were previously driven by RET. nih.govfrontiersin.org MET amplification has been found in tissue and plasma biopsies from patients with RET fusion-positive non-small cell lung cancer (NSCLC) who progressed on pralsetinib or selpercatinib. mdpi.comnih.govresearchgate.net

Other bypass mechanisms that have been identified, though less commonly, include:

KRAS Amplification: Amplification of the KRAS oncogene has been detected in resistant patient samples. mdpi.comresearchgate.net

Acquired RET Fusions in Other Cancers: In cancers driven by other oncogenes (e.g., EGFR-mutant NSCLC), the acquisition of a RET fusion itself can act as a bypass resistance mechanism to the initial targeted therapy (e.g., osimertinib). nih.govnih.govascopubs.org In these cases, combination therapy that includes a RET inhibitor like pralsetinib may be used. nih.govascopubs.org Similarly, a RET fusion has been reported as a potential resistance mechanism to the ALK inhibitor alectinib (B1194254) and the ROS1 inhibitor lorlatinib (B560019). frontiersin.orgoncotarget.comopenaccessgovernment.org

Table 2: Bypass Signaling Pathways Implicated in Pralsetinib Resistance

| Pathway | Molecular Alteration | Downstream Effect |

|---|---|---|

| MET Signaling | MET gene amplification | Reactivation of RAS-MAPK and other growth pathways. mdpi.comnih.gov |

| RAS Signaling | KRAS gene amplification | Activation of the RAS-MAPK pathway. mdpi.comresearchgate.net |

| Other RTK Fusions | Acquired RET fusions (in non-RET driven cancers) | Activation of RET signaling as a bypass to other targeted therapies (e.g., EGFR, ALK inhibitors). nih.govascopubs.orgoncotarget.com |

The effectiveness of a targeted therapy depends on its ability to reach and accumulate at the target site in sufficient concentrations. Drug efflux transporters are membrane proteins that actively pump substrates, including therapeutic drugs, out of cells. medchemexpress.com Overexpression of these transporters can lead to reduced intracellular drug concentrations and contribute to resistance. medchemexpress.com

Preclinical studies have demonstrated that pralsetinib is a substrate of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, encoded by ABCB1) and breast cancer resistance protein (BCRP, encoded by ABCG2). nih.govdrugbank.comresearchgate.net These transporters are highly expressed at physiological barriers like the blood-brain barrier. nih.govresearchgate.net Animal models have shown that P-gp and BCRP limit the penetration of pralsetinib into the brain. nih.govresearchgate.net While pralsetinib does achieve significant concentrations in the cerebrospinal fluid (CSF), suggesting it can be effective against brain metastases, the activity of these efflux pumps could potentially contribute to suboptimal drug exposure in certain sanctuary sites, representing a form of pharmacologic resistance. nih.govnih.gov

Investigation of Intrinsic Resistance Determinants in Preclinical Models

Intrinsic, or primary, resistance occurs when a tumor is non-responsive to a drug from the outset. While less common with highly active agents like pralsetinib, preclinical research aims to identify determinants of intrinsic sensitivity. Studies using engineered cell lines (e.g., Ba/F3) have revealed that the specific genetic makeup of the RET fusion can influence drug sensitivity. aacrjournals.orgascopubs.org

For instance, different RET fusion partners (e.g., KIF5B, CCDC6) or variations in the fusion breakpoints can result in distinct sensitivities to various RET inhibitors in laboratory models. aacrjournals.orgascopubs.orgasco.org Cells expressing a KIF5B-RET (K15, R12) fusion were shown to be highly sensitive to pralsetinib, whereas other fusion variants demonstrated different sensitivity profiles. aacrjournals.orgascopubs.org This heterogeneity suggests that the specific type of RET fusion present in a patient's tumor could be an intrinsic determinant of the degree of response to pralsetinib, although this is still an area of active investigation. aacrjournals.org

Strategies to Overcome Resistance to RET Inhibitor 2667 Through Novel Inhibitor Design or Combination Approaches

Significant research efforts are focused on developing strategies to overcome acquired resistance to pralsetinib and other selective RET inhibitors. These strategies primarily involve either designing new inhibitors that can target resistant RET mutations or using combination therapies to block bypass pathways. nih.govfrontiersin.org

Novel Inhibitor Design: Next-generation RET inhibitors are being developed specifically to overcome the limitations of first-generation selective agents like pralsetinib and selpercatinib. nih.govtargetedonc.com These new drugs aim to be potent against the on-target resistance mutations that emerge during treatment. For example, compounds such as TPX-0046 and LOXO-260 have been designed to inhibit RET kinases harboring solvent front mutations (e.g., G810S) that are resistant to pralsetinib. nih.govbioscientifica.comtargetedonc.com These next-generation inhibitors are currently being evaluated in clinical trials. targetedonc.com

Combination Approaches: For resistance driven by off-target bypass pathways, combination therapy is a rational approach. nih.govfrontiersin.org This involves continuing treatment with a RET inhibitor to maintain suppression of the primary oncogenic driver while adding a second agent to block the newly activated resistance pathway.

Targeting MET Amplification: In cases of MET amplification, combining a RET inhibitor with a MET inhibitor (e.g., crizotinib (B193316), capmatinib) has shown the ability to overcome resistance and re-establish disease control in case reports. nih.gov

Targeting Acquired RET Fusions: In patients with EGFR-mutant NSCLC who acquire a RET fusion as a resistance mechanism to osimertinib (B560133), a combination of osimertinib and pralsetinib has demonstrated clinical benefit. nih.govascopubs.org Similarly, a combination of lorlatinib and pralsetinib was used for a patient with ROS1-rearranged NSCLC who developed a RET fusion while on lorlatinib. oncotarget.comopenaccessgovernment.org

Rechallenge with a Different RET Inhibitor: In some clinical scenarios, particularly after discontinuing an initial RET inhibitor due to toxicity, switching to a different first-generation RET inhibitor (e.g., from selpercatinib to pralsetinib or vice versa) has been effective. asco.org However, rechallenging with a RET inhibitor after progression has shown limited efficacy unless used in combination with another targeted agent to address a specific bypass mechanism. asco.org

Combination Therapeutic Strategies Involving Ret Inhibitor 2667

Rationale for Combining Selective RET Inhibitors with Other Therapeutic Agents

The primary rationale for exploring combination therapies with selective RET inhibitors is to overcome or prevent the development of therapeutic resistance. lungevity.org Cancers can evade the effects of a single targeted agent through various mechanisms. These include the activation of alternative signaling routes, known as bypass pathways, which allow cancer cells to continue to grow and proliferate despite the inhibition of their primary driver oncogene. nih.gov For instance, resistance to RET inhibition can be mediated by the activation of MET, EGFR family members, or the RAS-MAPK pathway. lungevity.orgnih.gov Combining a RET inhibitor with an agent that blocks these bypass pathways is a key strategy to forestall or treat resistance. mdpi.comaacrjournals.org

Another reason for combination strategies is to enhance the initial anti-tumor response. While selective RET inhibitors are highly effective, achieving more profound and durable responses from the outset could lead to improved long-term outcomes. happylungsproject.org Furthermore, some RET-driven tumors exist in a "cold" or non-immunogenic tumor microenvironment, suggesting that combining RET inhibition with agents that can stimulate an anti-tumor immune response might be beneficial. nih.gov

In Vitro Combination Studies: Synergistic, Additive, or Antagonistic Interactions

Laboratory studies using cancer cell lines are crucial for identifying promising combination strategies. These in vitro experiments help determine whether combining a RET inhibitor with another drug results in a synergistic (effect is greater than the sum of the individual effects), additive (effect is equal to the sum), or antagonistic (effect is less than the sum) interaction.

For example, in vitro models of EGFR-mutant lung cancer cells that express a CCDC6-RET fusion have shown that combining an EGFR tyrosine kinase inhibitor (TKI) with a selective RET inhibitor like pralsetinib (B610190) (BLU-667) can effectively decrease cell viability. dovepress.com In models of acquired resistance to selpercatinib (B610774), cell lines showed increased sensitivity to inhibitors of the MEK pathway, suggesting a greater dependence on MAPK signaling and providing a rationale for combination. biorxiv.org

Studies have also explored combining RET inhibitors with mTOR inhibitors. The combination of the multi-kinase inhibitor vandetanib (B581) and the mTOR inhibitor everolimus (B549166) was shown to be active against CCDC6-RET-positive lung cancer cell lines, proving superior to either drug alone. mdpi.com This effect is attributed to the targeting of the PI3K/AKT pathway, which can be reactivated as a resistance mechanism. nih.govmdpi.com

| Combination Studied (In Vitro) | Cancer Model | Observed Interaction | Reference |

| EGFR-TKI + Pralsetinib (BLU-667) | EGFR-mutant lung cancer cells with CCDC6-RET fusion | Decreased cell viability | dovepress.com |

| Vandetanib + Everolimus (mTOR inhibitor) | CCDC6-RET-positive lung cancer cell lines | Superior activity to monotherapy | mdpi.com |

| Sorafenib (MKI) + AZD6244 (MEK inhibitor) | Medullary Thyroid Cancer (MTC) cells | Synergistic effect | researchgate.net |

| Selpercatinib + Afatinib (ERBB inhibitor) | Selpercatinib-resistant Trim24-Ret murine lung cancer cells | Strong additive or synergistic reduction in cell numbers | biorxiv.org |

| Selpercatinib + Crizotinib (B193316) (MET inhibitor) | Selpercatinib-resistant Trim24-Ret murine lung cancer cells | Additive/synergistic reduction in cell numbers | biorxiv.org |

Preclinical In Vivo Evaluation of Combination Regimens

Promising in vitro findings are often followed by in vivo studies using animal models, such as patient-derived xenografts (PDXs), to assess efficacy and tolerability in a more complex biological system.

In preclinical models of RET fusion-positive tumors, the combination of a RET inhibitor with other targeted agents has shown significant anti-tumor activity. For example, in murine models of RET-positive lung adenocarcinoma that developed acquired resistance to selpercatinib, the upfront combination of selpercatinib and the MET inhibitor crizotinib was superior in achieving durable tumor control compared to sequential therapy. biorxiv.org This highlights the potential of combination therapy to prevent resistance-mediated progression. biorxiv.org

Similarly, the combination of sunitinib (B231) or vandetanib with tamoxifen (B1202) has been shown to significantly reduce tumor growth in in vivo models of ER-positive breast cancer. frontiersin.org In RET-driven cancer models, the combination of the multi-kinase inhibitor vandetanib with the mTOR inhibitor everolimus demonstrated significant antitumor activity, including in models of brain metastases. nih.govmdpi.com

| Combination Studied (In Vivo) | Cancer Model | Key Finding | Reference |

| Selpercatinib + Crizotinib (MET inhibitor) | Trim24-Ret murine lung adenocarcinoma | Superior durable tumor control with upfront combination | biorxiv.org |

| Vandetanib + Everolimus (mTOR inhibitor) | KIF5B-RET non-small cell lung cancer with brain metastases | Active against brain metastases | nih.gov |

| Vandetanib/Sunitinib + Tamoxifen | ER+ Breast Cancer Xenografts | Significantly reduced tumor growth | frontiersin.org |

| Cabozantinib (B823) | RET overexpressing brain metastases PDXs | Reduction of RET phosphorylation and tumor growth inhibition | frontiersin.org |

Combinations with Conventional Chemotherapeutic Agents

Combining targeted RET inhibitors with standard chemotherapy is another therapeutic avenue. Pemetrexed-based chemotherapy regimens, in particular, have shown favorable results in patients with RET fusion-positive non-small cell lung cancer (NSCLC). nih.govdovepress.com However, studies combining immunotherapy with chemotherapy in this patient population have yielded modest results, with a median progression-free survival of around 7.3 months. happylungsproject.org Some evidence suggests that adding bevacizumab, an anti-angiogenesis agent, to platinum-doublet chemotherapy may improve progression-free survival in RET-positive NSCLC compared to chemotherapy with or without immunotherapy. ascopubs.org

In a phase III trial (LIBRETTO-431), selpercatinib as a single agent demonstrated significantly longer progression-free survival (24.8 months) compared to a regimen of platinum-based chemotherapy with or without the immune checkpoint inhibitor pembrolizumab (B1139204) (11.2 months) in the first-line treatment of RET fusion-positive NSCLC. happylungsproject.org

Combinations with Other Targeted Therapies (e.g., inhibitors of parallel pathways, other RTKs)

This is one of the most active areas of research, focusing on overcoming resistance mediated by bypass signaling pathways.

MET Inhibitors: MET amplification is a known mechanism of resistance to RET inhibitors. nih.govmdpi.com Clinical case studies have shown that combining a selective RET inhibitor like selpercatinib with a MET inhibitor such as crizotinib can lead to clinical responses in patients who have progressed on selpercatinib due to MET-driven resistance. mdpi.comaacrjournals.org

EGFR Inhibitors: RET fusions can emerge as a mechanism of resistance to EGFR inhibitors in EGFR-mutant NSCLC. wikipedia.orgamegroups.org In these cases, a dual blockade strategy is required. The combination of osimertinib (B560133) (an EGFR inhibitor) and selpercatinib or pralsetinib has been shown to be a well-tolerated and effective strategy for these patients. wikipedia.orgamegroups.org A case report also documented a favorable response to the combination of dacomitinib (B1663576) (an EGFR-TKI) and selpercatinib in a patient with an acquired CCDC6-RET fusion. dovepress.com

mTOR Inhibitors: As demonstrated in preclinical studies, targeting the PI3K/AKT/mTOR pathway is a rational approach to overcoming resistance. nih.gov Clinical studies have shown that combining the multi-kinase RET inhibitor vandetanib with the mTOR inhibitor everolimus resulted in responses in patients with RET-rearranged NSCLC. mdpi.com

Exploration of Combinations with Immunomodulatory Agents

The efficacy of combining selective RET inhibitors with immunomodulatory agents, particularly immune checkpoint inhibitors (ICIs) like pembrolizumab, has been investigated. However, the results have generally been disappointing. RET fusion-positive NSCLCs are often characterized as immunologically "cold" tumors, with low expression of PD-L1 and a low tumor mutational burden (TMB), which are biomarkers that often predict a poor response to ICIs. nih.gov

Studies have shown that ICI monotherapy has limited benefit in these patients, with low objective response rates and short progression-free survival. nih.gov Furthermore, adding ICIs to chemotherapy has not demonstrated a significant improvement in efficacy and may even negatively impact the effectiveness of the chemotherapy in this specific patient population. nih.govnih.gov The LIBRETTO-431 trial also showed the superiority of selpercatinib monotherapy over chemotherapy with or without pembrolizumab, reinforcing the current view that first-line RET inhibitor monotherapy is preferred over chemo-immunotherapy combinations for RET fusion-positive NSCLC. happylungsproject.org

Synthetic Methodologies and Chemical Biology Applications of Ret Inhibitor 2667

Development and Optimization of Synthetic Routes for RET Inhibitor 2667 and its Analogues

The development of a robust and scalable synthetic route is crucial for the production of any pharmaceutical agent. The synthesis of Pralsetinib (B610190) has been optimized to be efficient, ensuring high purity under mild conditions, making it suitable for large-scale manufacturing. chemicalbook.com The core structure was developed through the screening of thousands of kinase inhibitors followed by extensive chemical modification to enhance its potency and selectivity. drugbank.com

A described synthetic pathway commences with bromopyridine as a starting material. chemicalbook.com The synthesis involves several key chemical transformations to construct the complex final molecule. A Suzuki coupling reaction is employed to form a key carbon-carbon bond, followed by acidification to yield a ketone intermediate. A subsequent Takenori homologation establishes a critical quaternary carbon center. The final step involves an amide coupling reaction to link the core structure with the necessary amine component, yielding Pralsetinib. chemicalbook.com This route is noted for its concise nature and mild reaction conditions. chemicalbook.com

Table 1: Key Stages in a Reported Pralsetinib Synthetic Route

| Stage | Reaction Type | Starting Material (Example) | Key Transformation | Purpose |

| 1 | Suzuki Coupling | Bromopyridine | Formation of a biaryl system by coupling with a boronate ester. | Constructs a core part of the molecular backbone. chemicalbook.com |

| 2 | Acidification | Acetonide intermediate | Conversion of an acetonide protecting group to a ketone. | Prepares the molecule for the next key bond formation. chemicalbook.com |

| 3 | Takenori Homologation | Ketone intermediate | Insertion of a carbon atom to create a quaternary center. | Establishes a critical and complex stereocenter. chemicalbook.com |

| 4 | Amide Coupling | Carboxylic acid intermediate and an amine | Formation of an amide bond. | Joins the two main fragments to complete the Pralsetinib molecule. chemicalbook.com |

Further development in this area focuses on creating analogues of Pralsetinib. This research is aimed at understanding structure-activity relationships and potentially overcoming resistance mechanisms, such as those caused by solvent front mutations in the RET kinase domain. acs.org

Chemical Derivatization for Probes and Affinity Reagents in Chemical Biology Research

While Pralsetinib is primarily known as a therapeutic agent, its potent and selective binding properties make it an ideal candidate for derivatization into chemical probes. Such probes are essential tools in chemical biology for studying target engagement, identifying binding partners, and visualizing biological processes. Although specific, publicly documented examples of Pralsetinib-derived probes are limited, the principles for their creation are well-established.

Chemical probes are typically designed by attaching a functional handle (e.g., biotin, a fluorescent dye, or a photo-crosslinker) to the core inhibitor molecule at a position that does not disrupt its binding to the target protein. For a molecule like Pralsetinib, this could involve modifying a solvent-exposed region of the compound.

Affinity reagents, such as a biotinylated version of Pralsetinib, could be used in affinity-based proteomic techniques. nih.gov These reagents would allow researchers to perform pulldown experiments from cell lysates to confirm direct binding to RET kinase and to identify other potential off-target proteins or members of the RET signaling complex. Similarly, a fluorescently labeled Pralsetinib analogue could be synthesized for use in cellular imaging studies to visualize the subcellular localization of the RET kinase and to monitor the inhibitor's engagement with its target in living cells.

Table 2: Potential Derivatizations of Pralsetinib for Chemical Biology Applications

| Probe Type | Functional Handle | Potential Application | Research Question Addressed |

| Affinity Probe | Biotin | Affinity purification, proteomics | What proteins does Pralsetinib bind to in a cell? nih.gov |

| Imaging Probe | Fluorophore (e.g., FITC, Rhodamine) | Fluorescence microscopy, live-cell imaging | Where is the RET kinase located within the cell and does Pralsetinib co-localize with it? |

| Photoaffinity Probe | Photo-crosslinker (e.g., diazirine) | Covalent labeling of target proteins | Which amino acid residues in the RET binding pocket interact directly with the inhibitor? |

Utilization of this compound as a Tool Compound for Dissecting RET Kinase Biology and Signaling Pathways

The high selectivity of Pralsetinib makes it an exceptional tool compound for dissecting the specific roles of RET kinase in cellular signaling. drugbank.com Unlike multi-kinase inhibitors that can produce ambiguous results due to off-target effects, Pralsetinib allows researchers to attribute observed biological effects directly to the inhibition of RET. drugbank.comnih.gov

Pralsetinib functions by binding to the ATP-binding site of the RET kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival. drugbank.com As a tool compound, it is used in in vitro and in vivo models to probe the function of these pathways, which include the MAPK/ERK, PI3K/AKT, and JAK/STAT cascades. drugbank.com

Research using Pralsetinib has confirmed its potent activity against wild-type RET, various RET fusions (like KIF5B-RET and CCDC6-RET), and key activating and resistance mutations (such as RET M918T and V804M). selleckchem.comdrugbank.com This allows scientists to create cellular or animal models with specific RET alterations and use Pralsetinib to selectively shut down the aberrant signaling, thereby dissecting the precise contribution of each RET variant to oncogenesis. Its ability to demonstrate durable responses in cancers with diverse RET fusions validates RET as a tissue-agnostic target. mdanderson.org The use of Pralsetinib in such studies continues to deepen the understanding of RET-driven cancers and the mechanisms of therapeutic resistance. acs.org

Table 3: Pralsetinib as a Tool for Investigating RET Kinase Signaling

| Target Alteration | Downstream Pathways Inhibited | Biological Process Studied | Key Research Finding |

| RET Fusions (e.g., KIF5B-RET) | MAPK/ERK, PI3K/AKT | Cell Proliferation, Survival | Pralsetinib potently inhibits proliferation in cell lines driven by RET fusions. selleckchem.com |

| RET Point Mutations (e.g., M918T) | JAK/STAT, PI3K/AKT | Oncogenic Transformation, Cell Growth | The compound demonstrates potent activity against common oncogenic RET mutations with IC50 values in the sub-nanomolar range. selleckchem.com |

| Gatekeeper Mutations (e.g., V804M) | MAPK/ERK | Drug Resistance Mechanisms | Pralsetinib is effective against certain mutations that confer resistance to older multi-kinase inhibitors. drugbank.com |

| Wild-Type (WT) RET | Basal RET Signaling | Normal Cellular Function | Pralsetinib shows high selectivity for RET over the vast majority of other human kinases, minimizing off-target effects. selleckchem.comdrugbank.com |

Biomarker Discovery and Preclinical Validation for Ret Inhibitor 2667 Response

Identification of Predictive Biomarkers of Response in Preclinical Models

Predictive biomarkers are essential for identifying patient populations most likely to benefit from targeted therapies. In the context of RET inhibitors, preclinical studies have focused on genetic alterations that confer sensitivity to these agents.

The primary predictive biomarkers for response to selective RET inhibitors are activating alterations within the RET gene itself. These alterations, which include gene fusions and point mutations, lead to constitutive, ligand-independent activation of the RET kinase, driving tumorigenesis. frontiersin.orgmdpi.com Preclinical models have been fundamental in establishing the causal link between these genetic events and sensitivity to RET inhibition.

RET Fusions: Chromosomal rearrangements that fuse the kinase domain of the RET gene with an upstream partner are key oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and papillary thyroid cancer. nih.govtargetedonc.com Preclinical studies using cell lines and patient-derived xenograft (PDX) models engineered to express these fusions have demonstrated potent growth inhibition upon treatment with selective RET inhibitors. aacrjournals.orgbiologists.com Common fusion partners identified and validated in these models include Kinesin Family Member 5B (KIF5B) and Coiled-Coil Domain Containing 6 (CCDC6). aacrjournals.orgnih.govclinicaltrials.gov The presence of these fusions is a strong predictor of response.

RET Activating Mutations: In medullary thyroid cancer (MTC), activating point mutations in the RET gene are the characteristic oncogenic driver. nih.govtargetedonc.com Preclinical models harboring common mutations, such as the extracellular C634W mutation or the kinase domain M918T mutation, have shown high sensitivity to selective RET inhibitors like Pralsetinib (B610190) and Selpercatinib (B610774). aacrjournals.org These inhibitors were specifically designed to be potent against these common activating mutations. aacrjournals.orgmdpi.com Furthermore, these next-generation inhibitors also demonstrated preclinical activity against the V804M and V804L "gatekeeper" mutations, which are known to confer resistance to older multi-kinase inhibitors (MKIs). aacrjournals.orgmdpi.com

| Biomarker Type | Specific Alteration | Associated Cancer Types (Primarily) | Preclinical Model Validation |

| Genetic | KIF5B-RET Fusion | Non-Small Cell Lung Cancer | Cell lines and PDX models show potent tumor growth inhibition with selective RET inhibitors. aacrjournals.orgbiologists.com |

| CCDC6-RET Fusion | Papillary Thyroid Cancer, NSCLC | Isogenic cell lines and patient-derived models confirm sensitivity and on-target pathway inhibition. biologists.comnih.gov | |

| RET M918T Mutation | Medullary Thyroid Cancer (Sporadic) | Engineered cell lines and xenografts demonstrate potent inhibition of RET signaling and proliferation. aacrjournals.org | |

| RET C634W/R Mutations | Medullary Thyroid Cancer (Hereditary) | Preclinical studies confirm high sensitivity to selective RET inhibition. frontiersin.org | |

| RET V804M/L Mutations | Medullary Thyroid Cancer (Germline), Acquired Resistance | Engineered cell models show potent inhibition by next-generation inhibitors, overcoming MKI resistance. aacrjournals.orgmdpi.com |

Beyond primary genetic alterations, preclinical research has sought to identify broader molecular signatures that correlate with sensitivity to RET inhibition.

Transcriptomic Signatures: Analysis of gene expression patterns in preclinical models has revealed specific signatures associated with RET activation. Transcriptomic analysis of lung tumors and cell lines with RET alterations showed the activation of a MYC signature. biologists.comnih.gov Treatment with a RET inhibitor suppressed this signature, indicating that MYC pathway activation is a downstream consequence of RET signaling and part of the oncogenic program sensitive to these drugs. biologists.comnih.gov

Proteomic Signatures: Proteomic profiling provides a direct view of the signaling pathways activated by oncogenic RET. In preclinical models, the expression of RET fusion proteins was shown to activate key downstream signaling cascades, including the MAPK (ERK), PI3K/AKT, and STAT pathways. frontiersin.orgbiologists.comrupress.org Treatment with selective RET inhibitors effectively reversed these changes, inhibiting the phosphorylation of ERK, AKT, and STAT. biologists.com This confirmed that the oncogenic signaling driven by RET fusions is highly dependent on the kinase's activity and thus sensitive to its inhibition.

Characterization of Pharmacodynamic Biomarkers Reflecting Target Engagement and Pathway Modulation

Pharmacodynamic (PD) biomarkers are critical for confirming that a drug is engaging its intended target and modulating downstream pathways in preclinical models and, subsequently, in clinical trials. For RET inhibitors, these markers provide direct evidence of on-target activity.